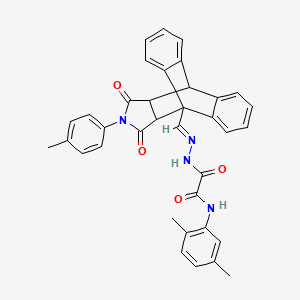![molecular formula C14H14N8O3 B11550552 1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3-methoxyphenyl)methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B11550552.png)
1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3-methoxyphenyl)methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(3-methoxyphenyl)methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains multiple functional groups, including an oxadiazole ring, a triazole ring, and a methoxyphenyl group, which contribute to its diverse chemical reactivity and potential utility in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(3-methoxyphenyl)methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide typically involves a multi-step process. One common approach includes the following steps:
Formation of the oxadiazole ring: This can be achieved through the nitration, oxidation, and coupling reactions of precursor compounds.
Synthesis of the triazole ring: The triazole ring can be synthesized via cyclization reactions involving hydrazides and acetylenes.
Condensation with methoxyphenyl group: The final step involves the condensation of the triazole derivative with a methoxyphenyl aldehyde under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(3-methoxyphenyl)methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the amino and methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.
Aplicaciones Científicas De Investigación
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(3-methoxyphenyl)methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials, such as polymers and energetic materials
Mecanismo De Acción
The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(3-methoxyphenyl)methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide involves interactions with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s multiple functional groups allow it to engage in various binding interactions, leading to modulation of biological pathways and effects on cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1,2,5-oxadiazole derivatives: These compounds share the oxadiazole ring and exhibit similar chemical reactivity and applications.
1,2,3-triazole derivatives: Compounds with the triazole ring are known for their diverse biological activities and synthetic utility.
Methoxyphenyl derivatives: These compounds contain the methoxyphenyl group and are studied for their pharmacological properties.
Uniqueness
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(3-methoxyphenyl)methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide is unique due to its combination of multiple functional groups, which confer a wide range of chemical reactivity and potential applications. Its structural complexity and versatility make it a valuable compound for scientific research and industrial applications.
Propiedades
Fórmula molecular |
C14H14N8O3 |
|---|---|
Peso molecular |
342.31 g/mol |
Nombre IUPAC |
3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(3-methoxyphenyl)methylideneamino]-5-methyltriazole-4-carboxamide |
InChI |
InChI=1S/C14H14N8O3/c1-8-11(22(21-17-8)13-12(15)19-25-20-13)14(23)18-16-7-9-4-3-5-10(6-9)24-2/h3-7H,1-2H3,(H2,15,19)(H,18,23)/b16-7+ |
Clave InChI |
ORTXKDXMHBADQY-FRKPEAEDSA-N |
SMILES isomérico |
CC1=C(N(N=N1)C2=NON=C2N)C(=O)N/N=C/C3=CC(=CC=C3)OC |
SMILES canónico |
CC1=C(N(N=N1)C2=NON=C2N)C(=O)NN=CC3=CC(=CC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-{[(2E)-2-(3,5-dichloro-2-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B11550469.png)
![(2E)-2-[4-(hexyloxy)-3-methoxybenzylidene]-1-methyl-1-phenylhydrazine](/img/structure/B11550475.png)
![Benzenamine, 4-methoxy-N-[[4-(2-propenyloxy)phenyl]methylene]-](/img/structure/B11550480.png)
![N-({N'-[(E)-[3-Ethoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B11550486.png)

![(9E)-9-benzylidene-3-methyl-9H-indeno[2,1-c]pyridine](/img/structure/B11550492.png)
![2,4-dichloro-6-{(E)-[(3-hydroxyphenyl)imino]methyl}phenol](/img/structure/B11550499.png)
![N'-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]spiro[2.3]hexane-1-carbohydrazide](/img/structure/B11550507.png)
![2-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-N-(3-fluorophenyl)-2-oxoacetamide](/img/structure/B11550516.png)
![Ethyl (5-{[(4-nitrophenyl)carbonyl]amino}-1,3,4-thiadiazol-2-yl)acetate](/img/structure/B11550520.png)
![N'-{(E)-[3-methyl-1-(3-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-3-nitrobenzohydrazide](/img/structure/B11550524.png)
![methyl 4-[(Z)-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]benzoate](/img/structure/B11550539.png)

![2-[(4-methylphenyl)amino]-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide (non-preferred name)](/img/structure/B11550548.png)
